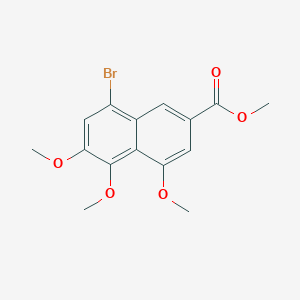
1-(Tetrahydropyran-4-yloxy)-2-(tetrahydropyran-2-yloxy)ethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrahydro-2-[2-[(tetrahydro-2H-pyran-4-yl)oxy]ethoxy]-2H-pyran is an organic compound that features a unique structure with two tetrahydropyran rings connected by an ethoxy bridge. This compound is part of the larger family of tetrahydropyran derivatives, which are known for their applications in organic synthesis and as intermediates in the production of various chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydro-2-[2-[(tetrahydro-2H-pyran-4-yl)oxy]ethoxy]-2H-pyran typically involves the reaction of tetrahydropyran derivatives with ethylene glycol under acidic conditions. One common method is the acid-catalyzed etherification of tetrahydropyran-4-ol with ethylene glycol, using a strong acid like p-toluenesulfonic acid as a catalyst. The reaction is carried out in a solvent such as dichloromethane at ambient temperature .
Industrial Production Methods
On an industrial scale, the production of tetrahydro-2-[2-[(tetrahydro-2H-pyran-4-yl)oxy]ethoxy]-2H-pyran may involve continuous flow processes to ensure high yield and purity. The use of catalysts such as lanthanide triflates in room temperature ionic liquids (RTILs) can enhance the efficiency of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
Tetrahydro-2-[2-[(tetrahydro-2H-pyran-4-yl)oxy]ethoxy]-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various tetrahydropyran derivatives, such as tetrahydropyran-2-ol and tetrahydropyran-4-one .
Wissenschaftliche Forschungsanwendungen
Tetrahydro-2-[2-[(tetrahydro-2H-pyran-4-yl)oxy]ethoxy]-2H-pyran has several applications in scientific research:
Wirkmechanismus
The mechanism of action of tetrahydro-2-[2-[(tetrahydro-2H-pyran-4-yl)oxy]ethoxy]-2H-pyran involves its ability to form stable intermediates and protect functional groups during chemical reactions. The compound’s molecular targets include hydroxyl groups, which it can protect through etherification, thereby preventing unwanted side reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydropyran: A simpler compound with a single tetrahydropyran ring, used as a solvent and intermediate in organic synthesis.
2-(Tetrahydro-2H-pyran-2-yloxy)ethanol: A related compound with similar protecting group properties.
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine: Used in the synthesis of potential histone deacetylase (HDAC) inhibitors.
Uniqueness
Tetrahydro-2-[2-[(tetrahydro-2H-pyran-4-yl)oxy]ethoxy]-2H-pyran is unique due to its dual tetrahydropyran structure, which provides enhanced stability and versatility in protecting group chemistry. Its ability to form stable intermediates makes it valuable in complex organic syntheses .
Eigenschaften
Molekularformel |
C12H22O4 |
|---|---|
Molekulargewicht |
230.30 g/mol |
IUPAC-Name |
2-[2-(oxan-4-yloxy)ethoxy]oxane |
InChI |
InChI=1S/C12H22O4/c1-2-6-15-12(3-1)16-10-9-14-11-4-7-13-8-5-11/h11-12H,1-10H2 |
InChI-Schlüssel |
KHGMDVXARUKQAX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)OCCOC2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethanone](/img/structure/B13938248.png)
![(2-Methyl-3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)boronic acid](/img/structure/B13938252.png)




![1-(tert-butoxycarbonyl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B13938274.png)
